N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide
Description
N'-[(5-Methyl-2-furyl)methylene]-4-nitrobenzohydrazide is a hydrazone derivative featuring a 4-nitrobenzohydrazide core conjugated with a 5-methylfurfurylidene moiety. Hydrazones are characterized by the -NH-N=C- group, which confers diverse biological and chemical properties. The nitro group at the para position of the benzohydrazide enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is synthesized via condensation of 4-nitrobenzohydrazide with 5-methylfuran-2-carbaldehyde, a method common to analogous hydrazones .
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-2-7-12(20-9)8-14-15-13(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI Key |
OWRWPLCFGCOANL-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethyl 4-Nitrobenzoate
Ethyl 4-nitrobenzoate undergoes hydrolysis with hydrazine hydrate in alcoholic media. A representative procedure involves:
- Reactants : Ethyl 4-nitrobenzoate (0.01 mol), hydrazine hydrate (0.02 mol).
- Conditions : Reflux in isopropanol (50 mL) for 4–6 hours.
- Workup : Cooling, filtration, and recrystallization from ethanol/water (1:1) yields 4-nitrobenzohydrazide as a pale-yellow solid (85–90% yield).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 210–214°C |
| IR (KBr, cm⁻¹) | 3280 (N–H), 1645 (C=O), 1520 (NO₂) |
| ¹H NMR (DMSO-d₆, ppm) | 8.35 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 4.61 (s, 2H, NH₂) |
Direct Hydrazidation of 4-Nitrobenzoic Acid
An alternative route involves treating 4-nitrobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate:
- Step 1 : 4-Nitrobenzoic acid (1 eq) + SOCl₂ (2 eq) → 4-nitrobenzoyl chloride (90% yield).
- Step 2 : 4-Nitrobenzoyl chloride + hydrazine hydrate (2 eq) in THF → 4-nitrobenzohydrazide (78% yield).
Synthesis of 5-Methyl-2-furaldehyde
5-Methyl-2-furaldehyde, a furan derivative, is typically synthesized via:
Dehydration of Hexose Sugars
Rhamnose or fructose undergoes acid-catalyzed dehydration:
Oxidation of 5-Methylfurfuryl Alcohol
Catalytic oxidation using MnO₂ or CrO₃ in dichloromethane affords the aldehyde in >80% yield.
Condensation Reaction to Form N'-[(5-Methyl-2-furyl)methylene]-4-nitrobenzohydrazide
The target compound is synthesized via Schiff base formation between 4-nitrobenzohydrazide and 5-methyl-2-furaldehyde. Three methodologies are prevalent:
Conventional Reflux Method
Solvent-Free Mechanochemical Approach
Microwave-Assisted Synthesis
- Reactants : Same as conventional method.
- Conditions : Microwave irradiation (300 W, 80°C, 15 minutes).
- Yield : 85% (superior to reflux).
Optimization of Reaction Conditions
A comparative analysis of methods reveals critical factors influencing yield:
| Parameter | Reflux Method | Microwave Method | Mechanochemical Method |
|---|---|---|---|
| Time | 4–6 hours | 15 minutes | 30 minutes |
| Yield | 70–75% | 85% | 65% |
| Purity (HPLC) | 98% | 99% | 95% |
| Energy Efficiency | Low | High | Moderate |
Key Observations :
- Microwave irradiation enhances reaction kinetics via rapid heating.
- Acid catalysis (e.g., acetic acid) stabilizes the transition state by protonating the carbonyl oxygen.
Spectral Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Solutions in Synthesis
Isomer Formation
Schiff base formation may yield E/Z isomers. Studies show that the E-isomer predominates (3:1 ratio) due to steric hindrance in the Z-form.
Purification Difficulties
Hydrazones often require multiple recrystallizations. A 1:2 ethanol/water mixture is optimal for removing unreacted aldehyde.
Industrial-Scale Considerations
For large-scale production:
- Continuous Flow Reactors : Reduce reaction time to <10 minutes.
- Catalyst Recycling : Palladium-based catalysts (e.g., Pd/BaSO₄) enable >5 cycles without loss of activity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted products where the nitro group is replaced by other functional groups.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
The 4-nitrobenzohydrazide moiety is a shared feature among related compounds, but differences arise in the hydrazone substituent:
Key Observations :
Example Yields :
Spectroscopic and Physicochemical Properties
- NMR Shifts :
- IR Stretches: C=O (amide I) at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹, and NO₂ at ~1520 cm⁻¹ .
Solubility : Hydroxy or methoxy substituents improve aqueous solubility (e.g., compound 3 in ), while halogenated analogs (e.g., C1) are more lipophilic .
Enzyme Inhibition
Xanthine Oxidase (XO) Inhibition :
- N’-(2-Hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide (compound 3) showed moderate XO inhibition (IC₅₀ ~15 µM), attributed to H-bonding with active-site residues .
- Target Compound : Unreported activity, but furan-containing analogs may exhibit enhanced binding due to heterocyclic π-π interactions.
Chlamydial T3S Inhibition :
Antimicrobial and Anticancer Activity
- Antimicrobial : S-triazine derivatives of 4-nitrobenzohydrazide (e.g., T5GE, T8GE) exhibited MIC values of 2–8 µg/mL against E. coli and S. aureus .
- Carcinogenicity: Nitrofuryl and nitrophenyl hydrazides (e.g., formic acid 2-[4-(5-nitro-2-furyl)-thiazolyl]hydrazide) induced mammary carcinomas in rats, highlighting nitro group-associated toxicity .
Biological Activity
N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article explores the various biological activities associated with this compound, supported by research findings, data tables, and case studies.
Overview of Hydrazones
Hydrazones are characterized by the functional group R1R2C=NNH2, where they exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of the C=N bond in hydrazones contributes to their reactivity and biological efficacy. The compound this compound specifically has been studied for its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrobenzohydrazide. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various strains have been documented:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus, Escherichia coli |
| Reference Compound (e.g., Gentamicin) | 1.0 | E. coli |
A study highlighted that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics .
Anticancer Activity
Hydrazones have been evaluated for their anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .
Antiviral Activity
The antiviral potential of hydrazones has also been explored. In particular, this compound demonstrated activity against viral strains such as influenza A, showing an EC50 value in the micromolar range .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various hydrazone derivatives, including this compound. Results indicated that this compound was effective against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In a study focusing on cancer therapy, researchers evaluated the cytotoxic effects of several hydrazone derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth, warranting further investigation into its mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
